ベンアクチジン
概要
説明
ベナクチジンは、歴史的に臨床的うつ病や不安障害の治療に使用されてきた抗コリン薬です。米国では1957年に商品名Suavitilで発売されました。 その後、深刻な副作用のため市場から撤退しました 。撤退したにもかかわらず、ベナクチジンは、そのユニークな特性のために、科学研究において注目すべき化合物として残っています。
作用機序
ベナクチジンは、ムスカリン受容体におけるアセチルコリンの作用を阻害することで、その効果を発揮します。この抗コリン作用は、副交感神経系の影響を減退させるため、筋肉の痙攣や分泌の減少につながります。 ベナクチジンの分子標的は、主にムスカリン性アセチルコリン受容体であり、その作用はこれらの受容体の正常な機能を阻害することを含みます .
科学的研究の応用
ベナクチジンは、さまざまな科学研究で利用されてきました。例えば、以下のような分野での応用が挙げられます。
化学: エステル化反応や抗コリン作用の研究におけるモデル化合物として。
生物学: 抗コリン薬の生物系への影響に関する研究において。
医学: 臨床的に使用されなくなりましたが、ベナクチジンは、コリンエステラーゼ再活性化剤と組み合わせて、有機リン系農薬中毒に対する潜在的な保護効果について研究されてきました.
生化学分析
Biochemical Properties
Benactyzine has been shown to provide greater protection in experimental organophosphate (OP) poisoning when combined with a cholinesterase reactivator . It interacts with enzymes and proteins involved in the cholinergic system, particularly those related to muscarinic receptors .
Cellular Effects
The cellular effects of Benactyzine are primarily due to its antimuscarinic action. It influences cell function by blocking the action of acetylcholine on muscarinic receptors, which are involved in various cell signaling pathways and cellular metabolic processes .
Molecular Mechanism
At the molecular level, Benactyzine exerts its effects by binding to muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to changes in cell signaling and gene expression related to the cholinergic system .
準備方法
ベナクチジンの合成は、ジフェニル酢酸と2-(ジエチルアミノ)エタノールのエステル化反応によって行われます。この反応は通常、酸触媒を用いて還流条件下で行われます。 工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されています 。
化学反応の分析
類似化合物との比較
ベナクチジンは、アトロピン、ビペリデン、トリヘキシフェニジルなどの他の抗コリン化合物と類似しています。 ベナクチジンはアトロピンよりも強い抗ムスカリン作用を持ち、コリンエステラーゼ再活性化剤と組み合わせて、実験的な有機リン系農薬中毒においてより優れた保護効果を示すことが証明されています 。 他の類似化合物には、アプロフェンやアザプロフェンなどがあり、これらも抗ムスカリン作用を示します .
生物活性
Benactyzine is a pharmacological compound classified as an anticholinergic agent, primarily used in the treatment of depression and anxiety disorders. Its mechanism of action involves antagonism of muscarinic acetylcholine receptors, which can lead to a range of biological effects including sedation and cognitive impairment. Recent research has highlighted its potential utility in treating organophosphate (OP) poisoning due to its mixed anti-cholinergic and anti-NMDA receptor properties.
Benactyzine exhibits a dual mechanism of action:
- Anticholinergic Activity : By blocking acetylcholine at muscarinic receptors, it reduces cholinergic overactivity, which is particularly beneficial in cases of OP poisoning where excessive acetylcholine leads to neurotoxicity.
- Anti-NMDA Activity : It also acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity during seizures induced by OP exposure. This dual action may provide a therapeutic advantage in managing seizures and neuroprotection.
Pharmacokinetics
Benactyzine is lipophilic, allowing it to cross the blood-brain barrier (BBB), which is crucial for its central nervous system (CNS) effects. Its prodrug form, gabactyzine (benactyzine-GABA mutual prodrug), has been developed to enhance its efficacy and safety profile by releasing both benactyzine and GABA upon hydrolysis after crossing the BBB.
Case Studies and Research Findings
- Animal Studies : Preliminary studies have shown that gabactyzine administration in animal models resulted in significant neuroprotective effects against OP-induced seizures. The combination of benactyzine's anticholinergic properties with GABA's inhibitory effects was found to improve recovery rates significantly compared to traditional treatments .
- Clinical Trials : A clinical trial assessing the efficacy of benactyzine hydrochloride (Suavitil) reported positive outcomes in patients with depression, indicating its potential effectiveness not only in mood disorders but also in managing cognitive symptoms associated with anticholinergic drugs .
- Neuroprotective Properties : Research indicates that benactyzine may provide cognitive protection following OP exposure, as evidenced by improved performance in cognitive tests such as the Morris water maze when administered alongside other countermeasures like atropine .
Comparative Efficacy
The following table summarizes the comparative efficacy of benactyzine against other anticholinergic agents concerning their NMDA antagonistic properties:
Compound | NMDA Antagonism | Anticholinergic Activity | Clinical Use |
---|---|---|---|
Benactyzine | Moderate | High | Depression, OP poisoning |
Mecamylamine | High | Low | Hypertension |
Procyclidine | Moderate | High | Parkinson's disease |
Scopolamine | None | High | Motion sickness |
特性
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOFBKHQCTVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022644 | |
Record name | Benactyzine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine. | |
Record name | BENACTYZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
302-40-9 | |
Record name | Benactyzine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benactyzine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benactyzine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09023 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benactyzine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benactyzine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENACTYZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENACTYZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/ | |
Record name | Benactyzine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09023 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENACTYZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benactyzine exert its anticholinergic effects?
A1: Benactyzine acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR) []. It achieves this by preferentially binding to the high-affinity (desensitized) state of the nAChR, thereby diminishing the maximal carbamylcholine-elicited sodium influx [].
Q2: Does benactyzine affect the agonist binding site on the nAChR?
A2: No, benactyzine does not directly compete with agonists for the agonist/antagonist binding site on the nAChR. Instead, it binds to an allosterically coupled non-competitive inhibitor site, modulating receptor function without altering agonist affinity [].
Q3: Does benactyzine demonstrate selectivity for muscarinic receptor subtypes?
A3: Research suggests that while benactyzine acts as a non-specific muscarinic antagonist, it might exhibit a slight preference for the M2 subtype. Studies comparing its effects on [3H]acetylcholine release from rat hippocampal slices showed it induced less release compared to other non-specific antagonists like atropine and dexetimide, but more than the selective M1 antagonist pirenzepine [].
Q4: How does benactyzine impact neuronal activity?
A4: Benactyzine can influence neuronal activity by modulating calcium ion (Ca2+) flux. Studies on rat brain synaptosomes revealed that benactyzine induces a biphasic change in 45Ca uptake, suggesting an interaction with both Na-K and calcium channels [].
Q5: Can benactyzine affect smooth muscle contraction?
A5: Yes, benactyzine can inhibit smooth muscle contractions. Research on guinea pig ileum showed it effectively inhibits Ba2+-induced contractions, particularly those dependent on cellular calcium stores, suggesting a potential mechanism involving competition with Ca2+ for binding sites [].
Q6: What is the molecular formula and weight of benactyzine?
A6: Benactyzine has a molecular formula of C20H25NO3 and a molecular weight of 323.43 g/mol.
Q7: Is there spectroscopic data available for benactyzine?
A7: Yes, benactyzine hydrochloride exhibits characteristic benzenoid absorption in the ultraviolet region, similar to benzilic acid []. Additionally, infrared spectroscopy reveals a strong carbonyl absorption peak at 1743 cm-1, useful for its identification and quantification [].
Q8: How stable is benactyzine in a multicomponent solution?
A8: In a formulated aqueous solution containing trimedoxime bromide and atropine, benactyzine exhibited lower stability compared to the other components. Studies showed a significant degradation of benactyzine in both glass and plastic cartridges over time, with a 20% potency loss after one year at 25°C [].
Q9: How is benactyzine metabolized in the body?
A9: While detailed metabolic pathways were not extensively discussed in the provided research, benactyzine, being an ester, is likely hydrolyzed by butyrylcholinesterase (BChE) in the bloodstream [].
Q10: Does benactyzine cross the blood-brain barrier?
A10: Yes, benactyzine can cross the blood-brain barrier and exert central anticholinergic effects. This is evidenced by its ability to influence EEG patterns [, , ], modulate behavior in animal models of anxiety [, ], and affect central cholinergic systems [, , ].
Q11: Has benactyzine demonstrated efficacy in animal models of seizures?
A11: Yes, studies on mice revealed that benactyzine exerts anticonvulsant effects in both maximal electroshock seizure (MES) and pentetrazole seizure threshold test (MST) models []. This effect is suggested to be linked to its antagonism of NMDA receptors, as evidenced by improved cell survival in primary cultured hippocampal neurons exposed to NMDA excitotoxicity [].
Q12: What is the role of benactyzine in organophosphate poisoning?
A12: Benactyzine is explored as a potential antidote for organophosphate poisoning due to its anticholinergic properties [, , , ]. Its ability to inhibit acetylcholine activity, particularly at muscarinic receptors in the central nervous system, may help counteract the cholinergic crisis induced by these agents [, ].
Q13: Has benactyzine shown promise in treating anxiety?
A13: Early clinical trials suggest that benactyzine might possess anxiolytic properties [, , ]. Studies exploring its effects on anxiety states in humans reported improvements in various anxiety symptoms, although further research is needed to confirm these findings and elucidate its precise mechanism of action in anxiety disorders [, , ].
Q14: What are some of the reported side effects of benactyzine?
A14: Benactyzine can produce various side effects, primarily due to its anticholinergic properties. These can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairments like confusion and memory problems [, , ].
Q15: Does benactyzine impact visual function?
A15: Yes, benactyzine can significantly impair visual function, particularly at near focus [, ]. Studies have shown that it can decrease both static and dynamic visual acuity, reduce accommodation amplitude and contrast sensitivity, and increase pupil size [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。